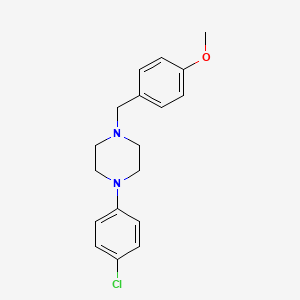
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has been the subject of extensive scientific research due to its potential as a therapeutic agent for these and other diseases.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide exerts its anticancer effects by inhibiting the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells. AKT promotes cell survival and growth by activating a variety of downstream signaling pathways. By inhibiting AKT, this compound disrupts these pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of human umbilical vein endothelial cells, which play a key role in angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to inhibit the growth of adipocytes, which are cells that store fat in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide is its specificity for AKT. Unlike other protein kinase inhibitors, which can have off-target effects on other kinases, this compound has been shown to selectively inhibit AKT. This specificity makes it a valuable tool for studying the role of AKT in various biological processes.
One limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo, and may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide. One area of interest is its potential as a therapeutic agent for other diseases besides cancer. For example, AKT has been implicated in the pathogenesis of diabetes and cardiovascular disease, and this compound may have potential as a treatment for these conditions.
Another potential future direction is the development of more potent and selective AKT inhibitors. While this compound is a valuable tool for studying the role of AKT in various biological processes, its effectiveness as a therapeutic agent may be limited by its poor solubility and selectivity. The development of more potent and selective AKT inhibitors may overcome these limitations and lead to the development of more effective therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-phenoxyaniline with 4-fluorobenzoyl chloride to form the intermediate this compound. This intermediate is then treated with a base to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been extensively studied in vitro and in vivo for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-14-8-11-18(24-16-4-2-1-3-5-16)17(12-14)22-19(23)13-6-9-15(21)10-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVPKRIHDUYAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)




![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)
![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)

